molecular formula C8H16O B1363143 2,2-Diethylbutanal CAS No. 26254-89-7

2,2-Diethylbutanal

Cat. No.: B1363143
CAS No.: 26254-89-7
M. Wt: 128.21 g/mol
InChI Key: BVNYROHOUZCIEL-UHFFFAOYSA-N
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Description

2,2-Diethylbutanal is an organic compound with the molecular formula C8H16O It is an aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom that is also bonded to two ethyl groups and a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diethylbutanal can be synthesized through several methods. One common approach involves the oxidation of 2,2-diethylbutanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.

Industrial Production Methods

In an industrial setting, this compound can be produced via catalytic hydrogenation of 2,2-diethylbutyronitrile. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting aldehyde is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethylbutanal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to 2,2-diethylbutanoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to 2,2-diethylbutanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, hydroxylamine

Major Products Formed

    Oxidation: 2,2-Diethylbutanoic acid

    Reduction: 2,2-Diethylbutanol

    Substitution: Imines, oximes

Scientific Research Applications

2,2-Diethylbutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a model compound in studies of aldehyde metabolism and enzyme-catalyzed reactions.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,2-Diethylbutanal exerts its effects involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reaction is crucial in biological systems, where aldehydes can modify proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylbutanal: Similar in structure but with methyl groups instead of ethyl groups.

    2,2-Diethylbutanol: The reduced form of 2,2-Diethylbutanal.

    2,2-Diethylbutanoic acid: The oxidized form of this compound.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

2,2-diethylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-8(5-2,6-3)7-9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNYROHOUZCIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051935
Record name 2,2-Diethylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26254-89-7
Record name 2,2-Diethylbutanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26254-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyraldehyde, 2,2-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026254897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Diethylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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